3-ethynyl-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C13H17N It is characterized by the presence of an ethynyl group attached to the benzene ring and an N-(2-methylbutyl) substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(2-methylbutyl)aniline typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution on the Aniline: The N-(2-methylbutyl) group can be introduced through a nucleophilic substitution reaction, where aniline reacts with 2-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-(2-methylbutyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-ethynyl-N-(2-methylbutyl)aniline has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-(2-methylbutyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the N-(2-methylbutyl) group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-ethynylaniline: Lacks the N-(2-methylbutyl) substituent.
N-(2-methylbutyl)aniline: Lacks the ethynyl group.
3-ethynyl-N-alkylanilines: Variants with different alkyl groups on the nitrogen atom.
Uniqueness
3-ethynyl-N-(2-methylbutyl)aniline is unique due to the combination of the ethynyl group and the N-(2-methylbutyl) substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethynyl-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C13H17N/c1-4-11(3)10-14-13-8-6-7-12(5-2)9-13/h2,6-9,11,14H,4,10H2,1,3H3 |
InChI Key |
VRAXAGRUTHDYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.